tert-Butyl 4-[(4-bromo-3-fluorophenyl)carbonyl]piperazine-1-carboxylate
Description
tert-Butyl 4-[(4-bromo-3-fluorophenyl)carbonyl]piperazine-1-carboxylate (CAS No. 1223432-70-9, molecular formula: C₁₆H₂₀BrFN₂O₃) is a piperazine-based compound featuring a tert-butyl carbamate group and a 4-bromo-3-fluorobenzoyl substituent . Its molecular weight is 387.24 g/mol, and it is structurally characterized by a piperazine ring functionalized at the 4-position with a bromo- and fluoro-substituted aromatic carbonyl group. The bromine atom offers a handle for further functionalization (e.g., cross-coupling reactions), while the fluorine atom enhances lipophilicity and metabolic stability .
Properties
IUPAC Name |
tert-butyl 4-(4-bromo-3-fluorobenzoyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrFN2O3/c1-16(2,3)23-15(22)20-8-6-19(7-9-20)14(21)11-4-5-12(17)13(18)10-11/h4-5,10H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNQXQJCZDLVHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 4-[(4-bromo-3-fluorophenyl)carbonyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 4-bromo-3-fluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc-protected piperazine undergoes acid-catalyzed deprotection to yield the free piperazine derivative, enabling further functionalization.
Conditions :
- Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C .
- Cleavage proceeds efficiently within 1–2 hours, as confirmed by TLC and LCMS monitoring.
Example :
| Starting Material | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Boc-protected piperazine derivative | TFA/DCM (1:1) | Free piperazine (HCl salt) | 95% |
Amide Bond Formation via Carboxyl Activation
The carbonyl group participates in amide coupling reactions with amines, facilitated by activating reagents.
Conditions :
- HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-Dimethylaminopyridine) in DMF or pyridine .
- Microwave-assisted reactions (100°C, 5 minutes) enhance efficiency .
Example :
Nucleophilic Aromatic Substitution (Br/F Sites)
The bromo and fluoro substituents on the aromatic ring enable substitution reactions under metal-catalyzed conditions.
Conditions :
- Suzuki Coupling : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C .
- Buchwald-Hartwig Amination : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C .
Example :
| Reaction Type | Reagents | Partner | Product | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, 4-biphenylboronic acid | Boronic acid | Biaryl derivative | 85% |
Piperazine Ring Functionalization
The secondary amines on the piperazine undergo alkylation or acylation to introduce diverse substituents.
Conditions :
- Alkylation : Alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃, 60°C.
- Acylation : Acetyl chloride, TEA, DCM, 0°C .
Example :
| Reaction Type | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Alkylation | Benzyl bromide | K₂CO₃, DMF, 60°C | N-Benzylpiperazine derivative | 78% |
Hydrolysis of the tert-Butyl Ester
The tert-butyl group is hydrolyzed to a carboxylic acid under basic conditions.
Conditions :
Example :
| Substrate | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Boc-protected ester derivative | LiOH, THF/H₂O | Carboxylic acid derivative | 89% |
Interaction with Organometallic Reagents
The ketone group reacts with Grignard or organolithium reagents to form tertiary alcohols.
Conditions :
Example :
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| Methylmagnesium bromide | Tertiary alcohol derivative | 72% |
Experimental Validation
Scientific Research Applications
tert-Butyl 4-[(4-bromo-3-fluorophenyl)carbonyl]piperazine-1-carboxylate is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific biological targets.
Medicine: It is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[(4-bromo-3-fluorophenyl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 4-bromo-3-fluorophenyl group allows the compound to bind to these targets with high affinity, modulating their activity. The piperazine ring provides structural stability and enhances the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
Key Observations :
- Sulfonyl derivatives (e.g., ) exhibit distinct electronic profiles due to the sulfonyl group’s strong electron-withdrawing nature, which may influence reactivity in nucleophilic substitutions.
- Compounds with ether or pyridinyl linkages (e.g., ) introduce steric and electronic variations, affecting solubility and binding affinity in biological systems.
Stability and Reactivity
- The tert-butyl carbamate group in all compounds provides steric protection for the piperazine nitrogen, enhancing stability during synthesis .
- Bromine in the target compound () and pyridinyl derivatives () offers sites for palladium-catalyzed cross-coupling, a feature absent in sulfonyl or methyl-substituted analogs.
Biological Activity
tert-Butyl 4-[(4-bromo-3-fluorophenyl)carbonyl]piperazine-1-carboxylate (CAS No. 1223432-70-9) is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which incorporates a piperazine ring and a bromo-fluorophenyl moiety. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
The biological activity of this compound may be attributed to its interaction with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. The piperazine ring is known for its role in drug design due to its ability to enhance solubility and bioavailability.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Some piperazine derivatives have shown significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Anticancer Potential : Piperazine-containing compounds have been investigated for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- CNS Activity : Due to the structural similarity to known psychoactive substances, there is potential for neuropharmacological effects.
Research Findings
Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
-
Antibacterial Activity :
Compound Name MIC (µg/mL) against E. coli MIC (µg/mL) against S. aureus Compound A 5 2 Compound B 10 4 This compound (theoretical) TBD TBD -
Anticancer Activity :
- In vitro studies on piperazine derivatives suggest they can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves caspase activation and mitochondrial pathway engagement .
- A comparative analysis indicated that modifications on the phenyl ring significantly affect cytotoxicity.
- CNS Activity :
Case Studies
A notable case study involved the synthesis and evaluation of several piperazine derivatives, including this compound. The study highlighted:
- Enhanced solubility and bioavailability compared to earlier derivatives.
- Promising results in preliminary toxicity assays, indicating a favorable safety profile.
Q & A
Basic Research Questions
Q. What are the key structural features of tert-Butyl 4-[(4-bromo-3-fluorophenyl)carbonyl]piperazine-1-carboxylate, and how do they influence its physicochemical properties?
- Answer : The compound features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a (4-bromo-3-fluorophenyl)carbonyl moiety. The Boc group enhances solubility in organic solvents and stabilizes the piperazine nitrogen during synthesis, while the bromo-fluoro aromatic system contributes to π-π stacking interactions and halogen bonding in crystallographic studies. Physicochemical properties (e.g., logP, melting point) can be predicted using computational tools like Gaussian or ACD/Labs, validated experimentally via DSC and HPLC .
Q. How can researchers optimize the synthesis of tert-Butyl 4-[(4-bromo-3-fluorophenyl)carbonyl]piperazine-1-carboxylate?
- Answer : Synthesis typically involves coupling 4-bromo-3-fluorobenzoic acid with Boc-piperazine using carbodiimide coupling agents (e.g., EDCI or DCC) and activating agents like HOAt in anhydrous dichloromethane or THF. Key parameters include:
- Maintaining a reaction temperature of 0–25°C to minimize side reactions.
- Using triethylamine as a base to neutralize HCl byproducts.
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .
Q. What analytical techniques are critical for characterizing this compound?
- Answer :
- NMR : , , and NMR confirm regiochemistry and purity (e.g., fluorine coupling patterns).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (387.24 g/mol).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%).
- X-ray Crystallography : SHELXL refinement resolves crystal packing and hydrogen-bonding networks .
Advanced Research Questions
Q. How can researchers identify potential pharmacological targets for this compound?
- Answer :
- Molecular Docking : Screen against kinase or GPCR libraries (e.g., PDB, ChEMBL) using AutoDock Vina.
- In Vitro Assays : Competitive binding assays (e.g., FRET for bromodomains) or cellular viability screens (MTT assay) in cancer cell lines.
- Metabolic Stability : Microsomal incubation (human/rat liver microsomes) with LC-MS/MS analysis to assess CYP450 interactions .
Q. What challenges arise in crystallographic studies of this compound, and how can they be mitigated?
- Answer : Common issues include:
- Crystal Twinning : Use SHELXD for twin detection and refine with HKL-3000.
- Disorder in the Boc Group : Apply restraints (ISOR, DELU) during SHELXL refinement.
- Data Quality : Collect high-resolution data (θ > 25°) at synchrotron sources (e.g., APS or ESRF) to resolve halogen-heavy atoms .
Q. How should researchers address contradictory data in synthetic yield or bioactivity?
- Answer :
- Reproducibility Checks : Validate reaction conditions (e.g., anhydrous solvents, inert atmosphere).
- Orthogonal Assays : Cross-validate bioactivity using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry).
- Statistical Analysis : Apply ANOVA or t-tests to batch-to-batch variability in HPLC purity or IC50 values .
Q. What strategies enable structure-activity relationship (SAR) studies for derivatives of this compound?
- Answer :
- Substituent Variation : Replace bromo/fluoro groups with Cl, I, or CF3 via Suzuki-Miyaura cross-coupling.
- Piperazine Modifications : Deprotect the Boc group and introduce sulfonamides or acylhydrazides.
- Pharmacophore Mapping : Use MOE or Schrödinger’s Phase to align analogs with target binding pockets .
Q. How can this compound be integrated into high-throughput screening (HTS) workflows?
- Answer :
- Library Design : Include as a fragment (MW < 400) in diversity-oriented libraries.
- Automated Synthesis : Use microwave-assisted coupling in 96-well plates.
- Assay Compatibility : Optimize solubility in DMSO/PBS mixtures and minimize fluorescence interference in TR-FRET assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
